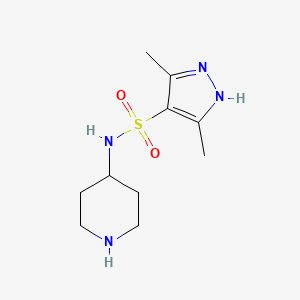![molecular formula C8H10BrNS B1414947 N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine CAS No. 1040047-46-8](/img/structure/B1414947.png)
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine” consists of a cyclopropane ring attached to a thiophene ring via a methylene bridge. The thiophene ring carries a bromine atom at the 4-position.Physical And Chemical Properties Analysis
“N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine” has a molecular weight of 232.14 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
CNS Diseases and LSD1 Inhibition
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine is part of a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in DNA packaging in eukaryotic cells, regulating gene expression through histone methylation. Inhibitors of LSD1, like the compounds in this category, are explored for their potential in treating CNS diseases such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Organic Chemistry Education
In an educational context, compounds derived from 2-bromothiophene (a similar compound) are used in undergraduate organic chemistry courses. These compounds, like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, demonstrate the practical applications of Grignard reactions, enhancing student interest and skill in scientific research and experimentation (W. Min, 2015).
Synthesis and Bioactivity
The synthesis and bioactivity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, which include similar structural elements to N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine, have been explored. These compounds have shown promising herbicidal and fungicidal activities (L. Tian et al., 2009).
Antimicrobial and Antifungal Properties
Compounds based on 5-bromothiophene have been synthesized and tested for their antimicrobial and antifungal properties. These include 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, indicating a potential application in developing new antimicrobial and antifungal agents (Mayank G. Sharma et al., 2022).
Nonlinear Optical Properties and Structural Features
Studies on derivatives of N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine, such as (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have delved into their nonlinear optical properties, reactivity, and structural features. Such research contributes to understanding the electronic structure and potential applications in materials science (Komal Rizwan et al., 2021).
Eigenschaften
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-6-3-8(11-5-6)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBVGWMHDFPDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



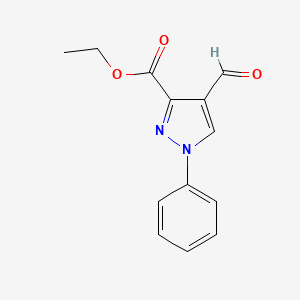
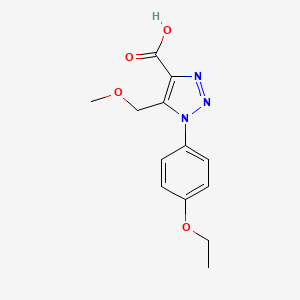

![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)



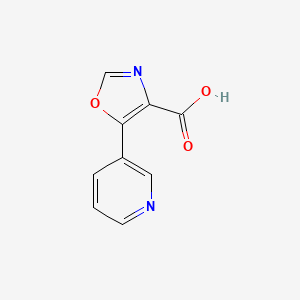
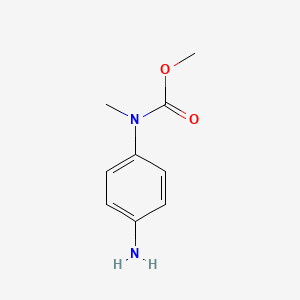

![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)
